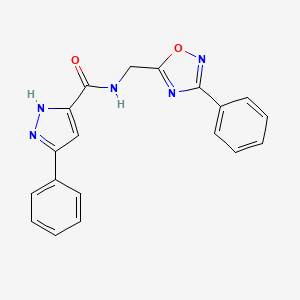

5-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been a subject of interest due to their biological activities. In the context of 5-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide, similar compounds have been synthesized through different methods. For instance, a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for antimycobacterial activity, with some showing promising results . Another study reported the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through cyclocondensation followed by basic hydrolysis . Additionally, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU-mediated synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various techniques. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined by single-crystal X-ray analysis, revealing a triclinic space group . Similarly, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by single-crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their substituents. The study of tautomerism in N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides showed that the keto form at position 5 is preferred, which may affect their antibacterial activity . The reaction between potassium ethoxide and 3-amino-4-benzoylfurazan, leading to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been analyzed through various spectroscopic and computational methods. The experimental FT-IR and NMR chemical shifts of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were compared to theoretical calculations, and the HOMO-LUMO energy levels were studied to understand electronic transitions . The novel pyrazole derivative synthesized in another study was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . The optical properties of a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were investigated, showing variations in absorption and emission spectra based on substituents .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds containing 1,3,4-oxadiazole rings, including analogs similar to the specified compound, have been explored to understand their chemical properties and potential applications. For example, a study detailed the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, highlighting their insecticidal activity against the diamondback moth (Plutella xylostella) (Qi et al., 2014). Another research focused on the microwave-assisted synthesis of tetrazolyl pyrazole amides, demonstrating an efficient method for obtaining compounds with potential pesticidal and antimicrobial activities (Hu et al., 2011).

Pharmacological and Biological Activities

Compounds structurally similar to "5-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide" have been evaluated for various biological activities. For instance, novel derivatives were assessed for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating promising pharmacological potential (Faheem, 2018). Another study reported the synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of pyrazole and oxadiazole derivatives. For example, the synthesis and characterization of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showed significant antibacterial activity against various pathogenic bacteria (Idrees et al., 2020). Similarly, a novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles were synthesized, demonstrating potent to weak antimicrobial activity (Ningaiah et al., 2014).

Propriétés

IUPAC Name |

3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-19(16-11-15(22-23-16)13-7-3-1-4-8-13)20-12-17-21-18(24-26-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBRGSOQESVHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)